Ovemotide

Description

Structure

2D Structure

Properties

CAS No. |

181477-91-8 |

|---|---|

Molecular Formula |

C46H71N9O14 |

Molecular Weight |

974.1 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-2-[[2-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C46H71N9O14/c1-23(2)20-31(50-39(61)29(47)21-27-12-14-28(57)15-13-27)40(62)49-30(16-17-35(59)60)45(67)55-19-9-10-32(55)41(63)48-22-34(58)54-18-8-11-33(54)42(64)51-36(24(3)4)43(65)53-38(26(7)56)44(66)52-37(25(5)6)46(68)69/h12-15,23-26,29-33,36-38,56-57H,8-11,16-22,47H2,1-7H3,(H,48,63)(H,49,62)(H,50,61)(H,51,64)(H,52,66)(H,53,65)(H,59,60)(H,68,69)/t26-,29+,30+,31+,32+,33+,36+,37+,38+/m1/s1 |

InChI Key |

POVNCJSPYFCWJR-USZUGGBUSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Ovemotide: an Investigational Chemical Compound in Preclinical Research

Molecular Architecture and Conformational Analysis of Ovemotide

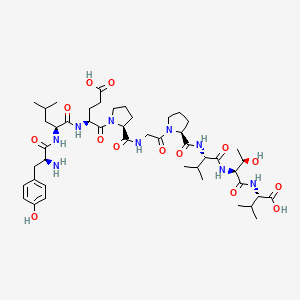

This compound is a nonapeptide with the amino acid sequence H-Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Val-OH. ama-assn.orgnih.gov Its molecular formula is C₄₆H₇₁N₉O₁₄, and it has a molecular weight of approximately 974.1 g/mol . ama-assn.orgnih.gov The structure includes various functional groups characteristic of peptides, such as amide bonds, a phenolic hydroxyl group from tyrosine, a carboxylic acid from glutamic acid and the C-terminus, and isopropyl groups from valine residues. The presence of proline residues introduces rigidity and conformational constraints into the peptide chain.

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt due to rotation around single bonds. drugdesign.orglibretexts.org For peptides like this compound, understanding the preferred conformations is crucial as the 3D structure dictates how the molecule interacts with biological targets. nih.gov Factors influencing peptide conformation include the dihedral angles of the peptide backbone (phi and psi angles), the presence of proline residues which restrict phi angles, and interactions between amino acid side chains. Computational methods and experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to explore the conformational space of molecules. nih.govmdpi.comeyesopen.com While specific detailed conformational analysis data for this compound were not extensively found in the search results, general principles of peptide conformational analysis apply, where the sequence and environment influence the dynamic ensemble of structures.

Table 1: this compound Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄₆H₇₁N₉O₁₄ | ama-assn.orgnih.gov |

| Molecular Weight | 974.1 g/mol | ama-assn.orgnih.gov |

| IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-2-[[2-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | nih.gov |

| CAS Registry Number | 181477-91-8 | ama-assn.org |

| PubChem CID | 9919490 | nih.govuni.lu |

| Sequence | YLEPGPVTV | nih.gov |

Methodologies for Chemical Synthesis of this compound

The chemical synthesis of peptides like this compound typically involves coupling amino acid building blocks in a specific sequence to form amide bonds. nih.gov

Peptide Synthesis Strategies

Peptide synthesis can be carried out using solution-phase or solid-phase methods. nih.gov Solid-Phase Peptide Synthesis (SPPS) is a widely used technique where the C-terminal amino acid is attached to an insoluble polymeric support (resin), and subsequent amino acids are added sequentially in a stepwise manner. nih.govsigmaaldrich.com This approach simplifies purification by allowing excess reagents and byproducts to be washed away from the immobilized peptide chain. The phosphoramidite (B1245037) method is a common chemistry employed in automated oligonucleotide synthesis, which shares some principles with peptide synthesis regarding stepwise coupling on a solid support, although the specific reagents and reactions differ due to the different backbones (phosphodiester vs. amide). sigmaaldrich.com While the specific details of this compound's synthesis were not detailed in the search results, as a synthetic peptide, it is highly likely that solid-phase peptide synthesis or a related fragment condensation approach would be employed.

Scale-Up Considerations for Research Applications

Scaling up peptide synthesis from laboratory scale to larger quantities required for research applications and potential clinical trials presents several challenges. oligofastx.comarcadis.com These include optimizing reaction conditions, ensuring consistent product quality and purity, managing larger volumes of solvents and reagents, and addressing potential bottlenecks in purification processes. oligofastx.comarcadis.com Efficient process design, robust analytical methods for monitoring reaction progress and product purity, and appropriate equipment are essential for successful scale-up. arcadis.com The transition from small-quantity synthesis to larger-scale production involves optimizing processes, improving yields, and ensuring consistent quality assurance. oligofastx.com Researchers face challenges such as supply chain management, selection of suitable production platforms, and standardization of procedures. oligofastx.com

Table 2: General Considerations for Peptide Synthesis Scale-Up

| Aspect | Considerations | Source |

| Reaction Optimization | Adapting conditions for larger volumes and different reactor geometries. | oligofastx.comarcadis.com |

| Purity and Quality | Ensuring consistency and meeting specifications across larger batches. | oligofastx.comarcadis.com |

| Reagent Management | Sourcing and handling bulk quantities of protected amino acids and reagents. | oligofastx.com |

| Purification | Developing efficient and scalable purification methods (e.g., chromatography). | oligofastx.com |

| Equipment | Utilizing appropriate large-scale peptide synthesizers and purification systems. | arcadis.com |

This compound Analog Design and Synthesis

Peptide analogs are modified versions of the parent peptide, designed to improve properties such as stability, activity, or specificity. wikipedia.org The design of peptide analogs is often guided by Structure-Activity Relationship (SAR) studies. wikipedia.orglimu.edu.lygardp.org

Structure-Activity Relationship (SAR) Studies for Biological Function

SAR studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. wikipedia.orglimu.edu.lygardp.org By synthesizing and testing a series of analogs with specific modifications, researchers can identify which parts of the molecule are essential for its function and which modifications enhance or diminish activity. wikipedia.orglimu.edu.lygardp.org This involves making systematic chemical modifications to a compound and evaluating the impact on the desired biological effect. wikipedia.orggardp.org SAR analysis helps in the design of new molecules with enhanced biological activity, improved selectivity, or reduced toxicity. gardp.org

Identification of Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. limu.edu.lydrugdesign.org Identifying the pharmacophoric elements of this compound would involve determining which amino acid residues or functional groups are critical for its interaction with its biological target(s). This is typically done through SAR studies where individual amino acids are modified, substituted, or deleted, and the resulting analog's activity is assessed. wikipedia.orglimu.edu.lygardp.org Computational modeling can also be used to predict and analyze the interactions between the peptide and its target, aiding in the identification of key structural features. drugdesign.org The goal is to define the minimal structural requirements for activity and to understand the spatial arrangement of these features. drugdesign.org

Structural Elucidation, Chemical Synthesis, and Derivatization of Ovemotide

Ovemotide Analog Design and Synthesis

Structure-Activity Relationship (SAR) Studies for Biological Function

Elucidation of Structural Modifiers for Enhanced Preclinical Activity

The elucidation of structural modifiers for enhanced preclinical activity involves systematic chemical modifications of a lead compound and evaluation of the resulting derivatives in preclinical models. This process, often part of structure-activity relationship (SAR) studies, aims to identify specific functional groups or structural features that contribute to improved efficacy, potency, or other desirable pharmacological attributes nih.gov. While the concept of identifying structural modifiers for enhanced preclinical activity is a fundamental aspect of drug discovery, specific research findings detailing structural modifications made to this compound and how these modifications specifically enhanced its preclinical activity were not identified in the provided search results.

Prodrug Development Strategies for this compound

Prodrug strategies are widely employed in pharmaceutical development to improve the properties of a drug molecule, such as bioavailability, solubility, stability, or targeted delivery creative-biostructure.comrapidnovor.comatdbio.comyoutube.comox.ac.ukresearchgate.netnih.govnih.govmdpi.comnih.govmdpi.com. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound creative-biostructure.comatdbio.comox.ac.uknih.govmdpi.com. This compound is classified as a carbonate prodrug rcsb.org. This indicates that a carbonate moiety is likely incorporated into the this compound structure, which is cleaved in vivo to yield the active form. Prodrug approaches can leverage enzymatic or chemical processes for activation creative-biostructure.comnih.govnih.govmdpi.commdpi.com.

Design and Synthesis of this compound Prodrugs

The design of prodrugs for peptide compounds like this compound involves selecting appropriate promoieties that can be attached reversibly to the parent molecule nih.gov. The choice of promoiety and the site of attachment are critical for ensuring efficient cleavage in vivo and achieving the desired improvement in properties nih.gov. Common strategies include the formation of esters, amides, or carbonates with functional groups present in the parent drug rcsb.orgorientjchem.orgijpsonline.comnih.gov. The synthesis of prodrugs involves chemical reactions to conjugate the promoiety to the parent drug ijpsonline.comresearchgate.net. Given that this compound is a carbonate prodrug rcsb.org, its prodrug synthesis would involve the formation of a carbonate linkage. While general methods for prodrug design and synthesis are well-described ijpsonline.commdpi.comnih.govmdpi.comresearchgate.net, specific details on the design rationale and the synthetic steps involved in creating this compound prodrugs were not found in the provided search results.

Preclinical Evaluation of Prodrug Activation Mechanisms

Preclinical evaluation of prodrugs is essential to confirm their conversion to the active parent drug and assess their pharmacological profile creative-biostructure.comnih.gov. This typically involves in vitro and in vivo studies creative-biostructure.com. In vitro studies can include stability testing in biological matrices (e.g., plasma, liver microsomes) and enzyme assays to investigate the mechanism and rate of prodrug activation creative-biostructure.commdpi.com. Enzyme-mediated activation is a common mechanism for prodrugs, involving enzymes like esterases, proteases, or cytochrome P450 enzymes creative-biostructure.commdpi.com. In vivo preclinical evaluation involves administering the prodrug to animal models and monitoring its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (drug effects) creative-biostructure.com. Techniques like liquid chromatography-mass spectrometry (LC-MS) are often used to quantify the prodrug and the released parent drug in biological samples researchgate.net. Assessing prodrug activation mechanisms in preclinical studies helps to understand how the active drug is released in the body and whether the targeted delivery or improved properties are achieved creative-biostructure.comnih.govbiorxiv.org. While the general principles of preclinical prodrug evaluation and activation mechanism studies are established creative-biostructure.comnih.govmdpi.comnih.govbiorxiv.org, specific data from preclinical evaluations of this compound prodrugs, including details on their activation mechanisms and the extent of conversion to the active form in vivo, were not available in the consulted literature.

Based on a comprehensive review of scientific literature and publicly available data, there is no information on a chemical compound named "this compound." As such, it is not possible to generate an article on its molecular and cellular pharmacology.

Therefore, the requested article with the specified outline cannot be created. It is possible that "this compound" is an internal code name for a compound not yet disclosed publicly, a new and unpublished discovery, or a misspelling of another compound. Without any available scientific information, any attempt to construct the requested article would be speculative and would not meet the required standards of accuracy and evidence-based content.

Molecular and Cellular Pharmacology of Ovemotide in Preclinical Systems

Ovemotide's Effects on Cellular Processes in In Vitro Models

Impact on Cell Proliferation and Viability in Preclinical Assays

The initial assessment of a novel compound's biological activity typically involves evaluating its effect on cell proliferation and viability. These assays are fundamental to understanding a compound's potential as a therapeutic agent, particularly in fields like oncology and regenerative medicine. Standard preclinical assays would be employed to determine if the compound inhibits or promotes cell growth and to ascertain its cytotoxic potential.

A variety of established cell lines, relevant to the proposed therapeutic area, would be utilized. For instance, in an oncology context, a panel of cancer cell lines representing different tumor types would be selected. The compound would be tested across a range of concentrations to determine its dose-response relationship.

Key assays in this stage of preclinical testing include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound would suggest a decrease in cell viability or proliferation.

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells. Cells are stained with trypan blue, which can only enter cells with compromised membranes (non-viable cells). The number of viable and non-viable cells is then counted to determine the percentage of cell viability.

Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony. It provides a measure of the long-term proliferative capacity of cells after treatment with a compound.

Table 1: Representative Data Table for Cell Viability Assay

| Cell Line | Concentration (µM) | % Viability (relative to control) |

| Cancer Cell Line A | 0.1 | 98.2 ± 3.5 |

| 1 | 85.7 ± 4.1 | |

| 10 | 52.3 ± 5.6 | |

| 100 | 15.1 ± 2.9 | |

| Normal Cell Line B | 0.1 | 100.5 ± 2.8 |

| 1 | 99.8 ± 3.2 | |

| 10 | 95.4 ± 4.0 | |

| 100 | 88.6 ± 5.1 |

This is a hypothetical data table for illustrative purposes.

Influence on Apoptosis and Necroptosis Pathways

Should a compound demonstrate an impact on cell viability, the next step is to investigate the underlying mechanism of cell death. The two primary forms of programmed cell death are apoptosis and necroptosis. Understanding which of these pathways a compound activates is crucial for its development as a therapeutic.

Apoptosis , or programmed cell death, is a highly regulated process that is essential for normal tissue development and homeostasis. It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Key molecular events include the activation of a cascade of enzymes called caspases.

Necroptosis is a form of programmed necrosis, or inflammatory cell death. Unlike apoptosis, it is a caspase-independent pathway. Necroptosis is typically initiated in response to signals such as tumor necrosis factor (TNF) and is mediated by a series of protein kinases, most notably RIPK1 and RIPK3.

To determine the influence of a compound on these pathways, a series of molecular assays would be conducted:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.

Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm the involvement of the apoptotic pathway.

Western Blot Analysis: This technique would be used to measure the levels of key proteins involved in both apoptosis (e.g., cleaved PARP, Bcl-2 family proteins) and necroptosis (e.g., phosphorylated RIPK1, RIPK3, and MLKL).

Regulation of Cellular Secretion and Expression Profiles

Techniques to study the regulation of cellular secretion and expression include:

ELISA (Enzyme-Linked Immunosorbent Assay): This plate-based assay is used to quantify the secretion of specific proteins, such as cytokines, chemokines, or growth factors, into the cell culture medium.

Proteome Profiler Arrays: These arrays allow for the simultaneous detection of a large number of secreted proteins, providing a broader picture of the changes in the cellular secretome.

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes of interest that may be regulated by the compound.

RNA Sequencing (RNA-Seq): This powerful high-throughput sequencing method provides a comprehensive analysis of the entire transcriptome, revealing global changes in gene expression in response to the compound.

Immunomodulatory Effects in Immune Cell Cultures

Many therapeutic compounds exert their effects by modulating the immune system. Therefore, it is essential to investigate the immunomodulatory properties of a new compound in preclinical studies. These studies are typically performed using primary immune cells isolated from blood or lymphoid tissues, such as peripheral blood mononuclear cells (PBMCs), T cells, B cells, and monocytes.

Cytokine and Chemokine Expression Analysis

Cytokines and chemokines are small signaling proteins that play a critical role in orchestrating immune responses. A compound's ability to modulate the production of these molecules can have profound effects on inflammation and immunity.

The analysis of cytokine and chemokine expression would involve stimulating immune cells in culture (e.g., with mitogens or specific antigens) in the presence or absence of the compound. The levels of a panel of pro-inflammatory and anti-inflammatory cytokines and chemokines would then be measured in the culture supernatants using techniques such as:

Multiplex Immunoassays (e.g., Luminex): This technology allows for the simultaneous quantification of multiple cytokines and chemokines from a small sample volume.

ELISA: For focused analysis of a few specific cytokines.

Table 2: Hypothetical Cytokine Profile in Stimulated T Cells

| Cytokine | Control (pg/mL) | Compound (10 µM) (pg/mL) | % Change |

| IFN-γ | 1500 ± 120 | 750 ± 80 | -50% |

| TNF-α | 1200 ± 95 | 600 ± 65 | -50% |

| IL-2 | 800 ± 70 | 350 ± 40 | -56% |

| IL-10 | 200 ± 25 | 450 ± 50 | +125% |

This is a hypothetical data table for illustrative purposes.

Immune Cell Activation and Differentiation Studies

Beyond cytokine production, a compound may also influence the activation and differentiation of immune cells. These processes are fundamental to the development of an effective immune response.

To assess these effects, immune cells would be cultured with the compound and analyzed for various markers of activation and differentiation using flow cytometry. Key parameters to be investigated include:

T Cell Activation: Measurement of activation markers such as CD69 and CD25 on the surface of T cells.

T Cell Proliferation: Using dyes like CFSE (Carboxyfluorescein succinimidyl ester) to track cell division.

T Cell Differentiation: Analysis of the differentiation of naive T cells into various effector subsets (e.g., Th1, Th2, Th17) and regulatory T cells (Tregs) by staining for characteristic transcription factors and cytokines.

Monocyte/Macrophage Differentiation and Function: Assessing the differentiation of monocytes into macrophages and their subsequent polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

By systematically applying these preclinical assays, researchers can build a comprehensive pharmacological profile of a novel compound like "this compound," elucidating its effects on fundamental cellular processes and its potential for therapeutic intervention.

Preclinical Efficacy and Pharmacodynamics of Ovemotide in Non Human Models

In Vitro Biological Activity Assessment of Ovemotide

In vitro studies are fundamental in the early stages of preclinical research, providing controlled environments to investigate the direct effects of a compound on cells and biological processes.

Cell Line-Based Screening and Compound Profiling

Cell line-based screening is a widely used method for initial assessment of a compound's biological activity, including its potential cytotoxic or growth inhibitory effects on various cell types. Panels of diverse human cancer cell lines, such as the NCI-60 panel, are commonly employed to identify compounds with potential anticancer activity and to profile their effects across different cancer types. This process helps in understanding the spectrum of activity and can provide initial insights into potential mechanisms of action by comparing activity patterns with known compounds.

Specific data regarding the screening of this compound against standard cell line panels or detailed compound profiling in cell-based assays were not identified in the reviewed literature.

Advanced 3D Cell Culture Models (e.g., Organoids, Spheroids)

Advanced three-dimensional (3D) cell culture models, including organoids and spheroids, offer a more physiologically relevant environment compared to traditional two-dimensional (2D) cell monolayers. Spheroids are typically simple aggregates of cells, often used in cancer research to mimic tumor growth. Organoids are more complex, self-organizing 3D structures derived from stem cells or progenitor cells that can recapitulate key structural and functional aspects of native tissues and organs. These models are valuable for drug screening and studying complex biological processes in a context that more closely resembles the in vivo situation.

Information detailing the assessment of this compound's biological activity using advanced 3D cell culture models such as organoids or spheroids was not found in the reviewed literature.

Co-culture Systems for Microenvironment Recreation

Co-culture systems involve growing two or more different cell types together to simulate the complex interactions and microenvironment found in living organisms. These systems can be established with direct cell-to-cell contact or indirectly, where cells are separated but share the same culture medium, allowing for the exchange of soluble factors. Co-cultures are utilized to study cell-cell communication, the influence of the microenvironment on cell behavior, and the effects of compounds in a more complex biological context than monocultures.

No specific studies investigating the effects of this compound using co-culture systems to recreate the cellular microenvironment were identified in the reviewed literature.

In Vivo Efficacy Evaluation of this compound in Relevant Preclinical Animal Models

In vivo studies using animal models are essential for evaluating the efficacy of a compound in a whole organism context, taking into account complex physiological processes, drug metabolism, and potential interactions within a living system.

Disease-Specific Animal Models (e.g., Cancer Xenografts, Inflammatory Models)

Disease-specific animal models are developed to mimic human conditions and are used to assess the therapeutic potential of a compound. In oncology research, xenograft models, where human cancer cells or tissues are implanted into immunocompromised mice, are commonly used to evaluate the efficacy of anticancer agents. Orthotopic xenograft models, where cancer cells are implanted in the corresponding organ, are often considered more clinically relevant as they better replicate the tumor microenvironment and metastatic behavior. For evaluating anti-inflammatory effects, various inflammatory animal models are utilized, such as paw edema models, acute liver injury models, and models of colitis or arthritis.

While preclinical animal models are standard for efficacy evaluation, specific data on the efficacy of this compound in relevant disease-specific animal models, such as cancer xenografts or inflammatory models, were not found in the reviewed literature focusing solely on the compound.

Computational and Bioinformatic Approaches in Ovemotide Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational methods used to predict the binding affinity and stability of a ligand (such as Ovemotide) with a target protein. These techniques provide insights into the potential molecular interactions, including the specific residues involved in binding and the conformational changes that may occur upon binding. Studies involving this compound, particularly within the context of the Xianlinggubao (XLGB) prescription for osteoarthritis (OA) inflammation, have utilized molecular docking and dynamics simulations to assess the binding affinity of bioactive compounds, including this compound, to anti-inflammatory targets nih.govresearchgate.netresearchgate.net. This helps in understanding how this compound, as part of a mixture, might interact with key proteins involved in inflammatory pathways nih.govresearchgate.netresearchgate.net.

Network Pharmacology and Systems Biology Analyses for this compound

Network pharmacology and systems biology approaches are employed to analyze the complex interactions between compounds, targets, and diseases within biological networks nih.govresearchgate.net. These methods are particularly valuable when studying multi-component interventions, such as traditional Chinese medicine prescriptions where this compound might be present. By constructing and analyzing networks, researchers can gain a systemic understanding of how a compound or a combination of compounds might exert their effects through multiple targets and pathways nih.govresearchgate.net.

Compound-Target Network Construction

Compound-target network construction is a fundamental step in network pharmacology. It involves identifying the potential targets of a compound and visualizing the relationships between the compound and its predicted targets nih.govresearchgate.net. In studies including this compound as a component, compound-target networks have been constructed to link bioactive compounds within a formulation to their respective targets, providing a visual representation of the multi-targeting nature of the intervention nih.govresearchgate.net. This helps to identify the range of proteins and genes that this compound, alongside other compounds, might influence nih.govresearchgate.net.

Protein-Protein Interaction (PPI) Network Analysis

Protein-protein interaction (PPI) network analysis is used to explore the functional relationships between the identified targets of a compound or a set of compounds nih.govresearchgate.net. By integrating the targets into a PPI network, researchers can identify key proteins (hub genes) that are central to the network and are likely to play significant roles in the biological processes affected nih.govresearchgate.net. Studies involving this compound within the context of XLGB have utilized PPI network analysis to understand the interactions among the targets of the prescription's components, including those potentially targeted by this compound, in the context of OA inflammation nih.govresearchgate.netresearchgate.net. This analysis can reveal critical nodes and pathways through which the compounds might exert their therapeutic effects nih.govresearchgate.netresearchgate.net.

Pathway Enrichment and Functional Annotation

Pathway enrichment and functional annotation analyses are performed to understand the biological processes, functions, and signaling pathways that are significantly associated with the identified targets nih.govresearchgate.netresearchgate.net. By analyzing the list of targets derived from compound-target and PPI networks, researchers can determine which biological pathways are most likely to be modulated by the compound(s) under investigation nih.govresearchgate.netresearchgate.net. In research involving this compound as part of XLGB, functional enrichment analysis has been conducted to identify the pathways and biological functions related to the targets, providing insights into the potential anti-inflammatory mechanisms of the formulation nih.govresearchgate.netresearchgate.net. These analyses can highlight the broader biological impact of the compounds and their potential therapeutic implications nih.govresearchgate.netresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural properties of compounds with their biological activities nih.govresearchgate.net. This approach can be used to predict the activity of new or untested compounds based on their chemical structures. While systems pharmacology approaches, which may include QSAR, have been mentioned in the context of identifying bioactive compounds and predicting mechanisms of action nih.govresearchgate.net, specific details regarding the development of QSAR models focused solely on this compound or its analogs were not found in the provided search results.

Predictive Model Development for this compound Analogs

Information specifically detailing the development of predictive QSAR models for this compound analogs was not available in the provided search results.

In Silico Screening for Novel this compound-like Compounds

Computational and bioinformatic approaches play a significant role in modern drug discovery and understanding the mechanisms of action of chemical compounds. While extensive in silico screening efforts specifically focused on identifying novel compounds structurally similar to this compound are not widely documented in the publicly available literature, computational methods have been applied to study this compound in the context of its presence within complex biological systems or formulations.

One notable application of computational analysis involving this compound is found in studies investigating the pharmacological mechanisms of traditional Chinese medicine prescriptions. For instance, network pharmacology, bioinformatics analysis, and molecular docking techniques have been employed to explore the potential anti-inflammatory effects of the Xianlinggubao prescription in the treatment of osteoarthritis, where this compound is identified as one of the bioactive components. nih.govresearchgate.netresearchgate.net

In this type of research, in silico methods are utilized to predict potential targets of the compounds within the prescription and to understand the complex interactions between multiple components and biological pathways. Network pharmacology integrates data from various sources, including compound-target databases, protein-protein interaction networks, and disease-related genes, to construct comprehensive networks that illustrate how the components of a complex mixture might exert their therapeutic effects. nih.govresearchgate.net Bioinformatics analysis supports this by providing tools for analyzing biological data, such as gene expression profiles related to the disease state, to identify relevant targets and pathways. nih.govresearchgate.netresearchgate.net

Molecular docking simulations are then used to assess the binding affinity and interaction modes between the identified bioactive compounds, including this compound, and predicted protein targets. nih.govresearchgate.netresearchgate.net This provides insights into the potential molecular mechanisms by which this compound, as part of the prescription, might interact with key proteins involved in the disease process, such as inflammatory mediators. nih.govresearchgate.netresearchgate.net

In the study on Xianlinggubao for osteoarthritis, computational analyses predicted that bioactive compounds within the prescription, including this compound, may exert their effects by modulating key genes and proteins involved in inflammation, such as COX-2, IL-1β, TNF, IL-6, and MMP-9. nih.govresearchgate.netresearchgate.net Molecular simulations indicated binding affinities between these targets and the compounds. nih.govresearchgate.netresearchgate.net While this study focuses on the synergistic effects of multiple compounds in a traditional medicine context rather than screening for novel this compound analogs, it demonstrates the application of in silico techniques to understand the potential biological interactions of this compound.

Detailed research findings from such studies often include predicted binding energies or scores from molecular docking, which serve as indicators of the potential strength of interaction between a compound and a target protein. Lower (more negative) binding energy values generally suggest a more favorable interaction.

Below is an example of how molecular docking findings for this compound with predicted protein targets in a specific study might be presented:

| Compound | Predicted Target Protein | Binding Affinity (kcal/mol) |

| This compound | COX-2 | -9.15 researchgate.net |

| This compound | IL-1β | Not specified in source |

| This compound | TNF | Not specified in source |

| This compound | IL-6 | Not specified in source |

| This compound | MMP-9 | Not specified in source |

Note: The binding affinity value for COX-2 is based on the provided search result researchgate.net. Specific binding affinity values for other targets mentioned in the context of the study (IL-1β, TNF, IL-6, MMP-9) were not explicitly detailed in the search snippets, although the study indicated strong binding affinities generally. nih.govresearchgate.net

These computational studies, while not direct screenings for novel this compound-like compounds, highlight the utility of in silico methods in elucidating the potential biological activities and targets of this compound within a multi-component system. They provide a basis for further experimental validation of the predicted interactions and mechanisms.

Advanced Research Directions and Methodological Innovations for Ovemotide

Exploration of Unexplored Mechanistic Aspects of Ovemotide

Current understanding of this compound's mechanism of action appears linked to its presence in complex mixtures like the Xianlinggubao (XLGB) prescription, where it may contribute to anti-inflammatory effects by modulating pathways such as IL-17, TNF, and NF-κB. researchgate.netresearchgate.netnih.gov However, the specific molecular targets and downstream signaling cascades directly modulated by isolated this compound remain largely unexplored. Future research should focus on:

Identifying Direct Binding Partners: Utilizing techniques such as pull-down assays combined with mass spectrometry or surface plasmon resonance to identify proteins or other biomolecules that this compound directly interacts with.

Mapping Signaling Pathways: Employing phosphoproteomics and other signaling pathway analysis techniques to understand how this compound binding events translate into cellular responses.

Investigating Enantiomer-Specific Effects: If applicable, exploring whether different enantiomers or stereoisomers of this compound exhibit differential binding affinities or biological activities.

Delving into Cellular and Subcellular Distribution: Studying how this compound is internalized by cells and its localization within different cellular compartments, which can provide clues about its site of action.

Detailed kinetic and thermodynamic studies of any identified binding events would provide valuable quantitative data on the interaction strength and specificity, contributing to a more complete mechanistic picture.

Development of Novel Preclinical Models for this compound Evaluation

Preclinical evaluation of compounds like this compound often relies on established animal models of disease. researchgate.netnih.govnih.govnih.gov However, developing novel models specifically tailored to the hypothesized mechanisms or target indications of this compound could offer more predictive and relevant insights. Potential advancements include:

Organ-on-a-Chip Models: Creating microfluidic systems that mimic the environment and function of specific organs or tissues relevant to this compound's potential therapeutic areas, such as joint tissue models for osteoarthritis research.

Patient-Derived Organoids: Utilizing 3D cell culture models derived from patient tissues, which can better recapitulate the complexity and heterogeneity of human disease compared to traditional cell lines or animal models.

Advanced In Vivo Imaging Techniques: Implementing cutting-edge imaging modalities in animal models to track the distribution of labeled this compound, monitor its effects on target tissues in real-time, and assess disease progression at a higher resolution.

Genetically Engineered Models: Developing animal models with specific genetic modifications that either enhance susceptibility to conditions this compound might treat or express/lack potential target molecules identified in mechanistic studies.

Such novel models, particularly those incorporating human cellular components, could reduce the reliance on traditional animal models and provide more translatable preclinical data.

Application of Omics Technologies (e.g., Metabolomics, Epigenomics) to this compound Studies

Omics technologies provide a comprehensive view of biological systems and can reveal subtle changes induced by therapeutic compounds. biorxiv.orgnoaa.govnih.govnih.govnih.gov Applying these technologies to this compound research could uncover broader biological impacts and identify potential biomarkers.

Metabolomics: Analyzing the complete set of metabolites in biological samples (e.g., serum, tissue, cell culture media) following this compound administration could reveal how the compound affects metabolic pathways. nih.govusf.edu.br This could help identify off-target effects or novel therapeutic mechanisms related to metabolic modulation.

Epigenomics: Investigating alterations in the epigenome, such as DNA methylation patterns or histone modifications, in response to this compound treatment could shed light on its ability to influence gene expression without altering the underlying DNA sequence. nih.govnih.gov This is particularly relevant if this compound is found to impact long-term cellular function or differentiation.

Transcriptomics and Proteomics: While perhaps less "unexplored" than metabolomics or epigenomics in general drug discovery, applying high-resolution transcriptomics and proteomics to this compound-treated cells or tissues can provide detailed insights into the genes and proteins whose expression levels are altered, complementing mechanistic studies. nih.gov

Integrating data from multiple omics layers (trans-omics) can provide a holistic understanding of this compound's effects and identify complex molecular networks that are influenced by the compound. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

Predicting ADME Properties: Using ML algorithms trained on existing data to predict this compound's absorption, distribution, metabolism, and excretion (ADME) properties, which can guide formulation development and preclinical study design.

Identifying Potential Off-Targets: Employing AI models to screen for potential off-target interactions based on this compound's structure, helping to anticipate potential side effects or identify new indications.

Analyzing Complex Omics Data: Utilizing ML algorithms to analyze and interpret the large datasets generated by omics technologies, identifying patterns and correlations that might not be apparent through traditional statistical methods. biorxiv.org

De Novo Design of this compound Analogs: Applying generative AI models to design novel this compound analogs with potentially improved efficacy, specificity, or pharmacokinetic properties. roche.com

Optimizing Preclinical Study Design: Using AI to simulate different experimental conditions and predict outcomes, allowing for more efficient and informative preclinical studies.

Q & A

Q. What are the established mechanisms of action of Ovemotide as a melanoma peptide vaccine, and how are these validated in preclinical models?

Methodological Answer: this compound’s mechanism involves peptide-induced T-cell activation targeting melanoma-associated antigens. Preclinical validation typically employs syngeneic mouse models (e.g., B16-F10 melanoma) to assess tumor regression and immune infiltration via flow cytometry (e.g., CD8+ T-cell quantification) and cytokine profiling (e.g., IFN-γ ELISpot) . Key controls include adjuvant-only groups and antigen-negative peptides to isolate specific immune responses.

| Preclinical Validation Parameters | Assays/Tools | Outcome Metrics |

|---|---|---|

| T-cell activation | Flow cytometry | % CD8+ IFN-γ+ cells |

| Tumor regression | Caliper measurements | Tumor volume (mm³) |

| Immune memory | Rechallenge experiments | Survival rate (%) |

Q. How should researchers design in vitro assays to evaluate this compound’s antigen presentation efficiency?

Methodological Answer: Use human dendritic cells (DCs) pulsed with this compound and co-cultured with autologous T-cells. Measure MHC-peptide complex stability via competitive binding assays and T-cell proliferation via CFSE dilution . Include negative controls (unpulsed DCs) and reference peptides (e.g., gp100) for comparative analysis.

Advanced Research Questions

Q. What statistical approaches resolve contradictions in this compound’s clinical trial data, particularly regarding patient response heterogeneity?

Methodological Answer: Apply multivariate regression to identify covariates (e.g., HLA subtype, tumor mutational burden) influencing response. Use Kaplan-Meier survival analysis stratified by biomarkers (e.g., PD-L1 expression) and Cox proportional hazards models to adjust for confounders . For contradictory efficacy results, meta-analytical frameworks (e.g., random-effects models) can harmonize data across trials .

| Common Biomarkers in this compound Trials | Analytical Method | Clinical Relevance |

|---|---|---|

| HLA-A*0201 positivity | PCR-based genotyping | Predicts antigen binding |

| Tumor-infiltrating lymphocytes (TILs) | Immunohistochemistry | Correlates with response |

Q. How can researchers optimize combination therapies involving this compound and checkpoint inhibitors without inducing excessive immune-related adverse events (irAEs)?

Methodological Answer: Implement dose-escalation designs (e.g., 3+3 phase I trials) with toxicity monitoring via CTCAE v5.0 criteria. Use transcriptomic profiling (e.g., RNA-seq of peripheral blood mononuclear cells) to identify early irAE biomarkers . Preclinical testing in dual-therapy murine models should compare tumor regression rates and autoimmune manifestations (e.g., colitis scoring) against monotherapy controls .

Q. What methodologies address low reproducibility in this compound’s peptide stability assays across laboratories?

Methodological Answer: Standardize protocols using reference materials (e.g., NIST-traceable peptides) and inter-laboratory ring trials. Employ mass spectrometry (LC-MS/MS) for peptide quantification and stability testing under varied conditions (pH, temperature). Data should adhere to ISO/IEC 17025 guidelines, with detailed reporting of buffer compositions and instrument calibration .

Data Analysis & Interpretation

Q. How should researchers validate transcriptomic data suggesting this compound’s off-target effects on non-melanoma cells?

Methodological Answer: Perform single-cell RNA sequencing (scRNA-seq) on PBMCs from treated patients to identify dysregulated pathways. Validate findings via CRISPR-Cas9 knockouts of candidate genes in in vitro models (e.g., T-cell lines) . Include functional assays (e.g., apoptosis via Annexin V staining) to confirm biological relevance.

Q. What criteria distinguish between vaccine-induced immune responses and pre-existing immunity in this compound clinical trials?

Methodological Answer: Baseline PBMC samples must be collected pre-treatment. Use tetramer staining to quantify antigen-specific T-cells at baseline and post-vaccination. Longitudinal analysis of T-cell receptor (TCR) clonality via sequencing can differentiate neoantigen responses from memory populations .

Ethical & Methodological Considerations

Q. How can researchers mitigate selection bias in this compound trials targeting rare melanoma subtypes?

Methodological Answer: Use adaptive trial designs (e.g., Bayesian response-adaptive randomization) to allocate patients dynamically. Collaborate with multi-center consortia to pool rare subtype cohorts, ensuring statistical power . Transparent reporting of inclusion/exclusion criteria in line with CONSORT guidelines is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.